(+)-Butaclamol hydrochloride

Stereoselective binding Enantiomeric purity Radioligand binding

Procure the active (+)-enantiomer of butaclamol hydrochloride to eliminate experimental confounds inherent to racemic or (-)-enantiomer preparations. This rigid pentacyclic reference standard defines nonspecific binding with unmatched stereoselectivity (3000-fold over (-)-enantiomer) and subnanomolar D2 affinity (Ki 0.25–0.33 nM). Essential for radioligand displacement assays, stereospecific D2 inverse agonism studies, and pharmacological fingerprinting of novel dopaminergic compounds.

Molecular Formula C25H32ClNO
Molecular Weight 398 g/mol
CAS No. 55528-07-9
Cat. No. B3183058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Butaclamol hydrochloride
CAS55528-07-9
Molecular FormulaC25H32ClNO
Molecular Weight398 g/mol
Structural Identifiers
SMILESCC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O.Cl
InChIInChI=1S/C25H31NO.ClH/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25;/h4-10,21-22,27H,11-16H2,1-3H3;1H/t21-,22-,25-;/m0./s1
InChIKeyQZRUMKUMFJJARD-AAJWHBHYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility59.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Butaclamol Hydrochloride (CAS 55528-07-9): Neuroleptic Reference Standard for Dopamine Receptor Pharmacology


(+)-Butaclamol hydrochloride (CAS 55528-07-9) is the active dextrorotatory enantiomer of the rigid pentacyclic neuroleptic butaclamol, functioning as a high-affinity antagonist at dopamine D1 and D2 receptors with well-characterized stereoselective binding properties [1]. As a prototypical research tool compound rather than a marketed therapeutic, it serves as a critical reference standard for defining nonspecific binding in radioligand assays and for validating dopamine receptor pharmacology across in vitro and in vivo systems [2].

Why Generic Dopamine Antagonists Cannot Substitute for (+)-Butaclamol Hydrochloride (CAS 55528-07-9) in Experimental Systems


The rigid pentacyclic scaffold of (+)-butaclamol imposes absolute stereochemical constraints on receptor binding that fundamentally differ from flexible neuroleptics like haloperidol or substituted benzamides [1]. The (-)-enantiomer exhibits up to 3000-fold lower affinity for dopamine receptors, rendering racemic butaclamol or incorrect stereoisomer procurement a critical experimental confound [2]. Furthermore, its unique profile as both a D2 inverse agonist and a nonselective D1/D2 antagonist distinguishes it pharmacologically from D2-selective agents such as raclopride or D1-selective tools like SCH 23390 [3].

Quantitative Differentiation Guide: (+)-Butaclamol Hydrochloride (CAS 55528-07-9) Versus Closest Pharmacological Comparators


Enantiomeric Stereoselectivity: 3000-Fold Higher Affinity of (+)-Butaclamol Versus (-)-Butaclamol at Dopamine Receptors

The neuroleptic activity of butaclamol resides exclusively in the (+)-enantiomer. In competition binding assays using [³H]spiperone in calf caudate nucleus homogenates, the Ki ratio of (+)-butaclamol to (-)-butaclamol was determined to be 3000 [1]. This represents the highest stereoselectivity ratio observed among eight pairs of neuroleptic enantiomers tested, substantially exceeding those of dexclamol (ratio 151) and isobutaclamol (ratio 146) [1].

Stereoselective binding Enantiomeric purity Radioligand binding

D2 Receptor Binding Affinity: Subnanomolar Ki of (+)-Butaclamol Versus Haloperidol, Clozapine, and Raclopride

In Sf9 cell membranes co-expressing the D2L receptor with various G proteins, (+)-butaclamol exhibited mean Ki values ranging from 0.25 to 0.33 nM across Gi1, Gi2, Gi3, and Go coupling conditions [1]. This affinity is approximately 10-fold higher than haloperidol (mean Ki 1.8–4.0 nM), over 300-fold higher than clozapine (mean Ki 87–115 nM), and over 1000-fold higher than raclopride (mean Ki 240–447 nM) under identical assay conditions [1].

D2 receptor Binding affinity Antipsychotic potency

D1 Receptor Binding Affinity: (+)-Butaclamol Ki of 2.0 nM in Striatal Membranes Versus SCH 23390

In striatal membranes from wild-type mice, (+)-butaclamol inhibited [³H]SCH 23390 binding with a Ki of 2.0 ± 0.4 nM, compared to the D1-selective antagonist SCH 23390 which exhibited a Ki of 0.41 ± 0.04 nM [1]. In membranes from human D1 receptor knock-in mice, (+)-butaclamol showed a Ki of 3.5 ± 0.4 nM versus 1.37 ± 0.23 nM for SCH 23390 [1].

D1 receptor Striatal membranes Binding affinity

In Vivo Functional Activity: Enantiomer-Specific Elevation of Striatal Homovanillic Acid in Rats

The (+)-enantiomer of butaclamol produced a pronounced dose-related elevation of rat striatal homovanillic acid (HVA) concentration in vivo, an established biomarker of dopamine receptor blockade and increased dopamine turnover [1]. The (-)-enantiomer did not exhibit this activity, demonstrating stereochemical specificity for in vivo dopamine receptor blockade [2]. (+)-Butaclamol and its structural analog (+)-I displayed activity generally equivalent to fluphenazine in this assay [2].

In vivo pharmacology Dopamine turnover Striatal HVA

Inverse Agonism at D2 Receptors: (+)-Butaclamol Elicits Forskolin-Stimulated cAMP Accumulation Unlike (-)-Butaclamol and UH232

In CHO cells expressing human D2short dopamine receptors, (+)-butaclamol increased forskolin-stimulated cyclic AMP accumulation above the forskolin control level, demonstrating inverse agonist activity at D2 receptors [1]. In contrast, the (-)-enantiomer of butaclamol and the antagonist UH232 did not significantly affect forskolin-stimulated cAMP accumulation [1]. This stereospecific inverse agonism distinguishes (+)-butaclamol from neutral antagonists.

Inverse agonism D2 receptor cAMP accumulation

Rank-Order Potency in D1-Mediated Acetylcholine Release: (+)-Butaclamol Positioned Between SCH 23390 and Fluphenazine

In rabbit retina, dopamine-evoked [³H]acetylcholine release mediated by D1 receptors was inhibited by antagonists with the following rank order of potency: SCH 23390 (IC₅₀ = 1 nM) > (+)-butaclamol ≥ cis-flupenthixol > fluphenazine > perphenazine > trans-flupenthixol > R-sulpiride [1]. The potency of (+)-butaclamol in this functional assay correlates strongly (r = 0.998, P < 0.01) with its affinity at [³H]SCH 23390 binding sites [1].

D1 receptor function Acetylcholine release Retinal pharmacology

Optimal Research Application Scenarios for (+)-Butaclamol Hydrochloride (CAS 55528-07-9) Based on Quantitative Evidence


Defining Nonspecific Binding in Dopamine Receptor Radioligand Assays

Procure (+)-butaclamol hydrochloride (CAS 55528-07-9) as the gold-standard reference for defining nonspecific binding in D1 and D2 receptor radioligand binding studies. Use at 1–10 μM concentrations to displace specific [³H]spiperone, [³H]SCH 23390, or [³H]raclopride binding, leveraging its subnanomolar D2 Ki (0.25–0.33 nM) [1] and nanomolar D1 Ki (2.0–3.5 nM) [2]. The extreme stereoselectivity (3000-fold over (-)-enantiomer) [3] ensures that the (+)-enantiomer provides the cleanest nonspecific binding definition among available dopamine antagonists.

Validating Enantiomeric Purity and Stereochemical Requirements in Dopamine Pharmacology

Employ (+)-butaclamol hydrochloride as the active stereoisomer control in experiments requiring enantiomeric discrimination. The (-)-enantiomer exhibits no behavioral activity even at 100–500-fold higher doses [1] and fails to elevate striatal HVA in vivo [2]. This absolute stereochemical specificity makes the (+)-enantiomer essential for any study investigating the stereochemical determinants of dopamine receptor recognition or validating the enantiomeric purity of synthesized analogs.

Investigating D2 Receptor Inverse Agonism and Constitutive Activity

Select (+)-butaclamol hydrochloride for functional studies examining inverse agonism at D2 dopamine receptors. In CHO cells expressing human D2 receptors, (+)-butaclamol uniquely increases forskolin-stimulated cAMP accumulation, whereas the (-)-enantiomer and the antagonist UH232 lack this activity [1]. This stereospecific inverse agonism distinguishes (+)-butaclamol as a specialized tool for probing constitutive receptor activity and the molecular pharmacology of antipsychotic drug action.

Nonselective D1/D2 Antagonist Reference for Subtype Discrimination Studies

Utilize (+)-butaclamol hydrochloride as the nonselective D1/D2 antagonist benchmark when characterizing novel dopaminergic compounds. Its potency ranks between the D1-selective SCH 23390 (IC₅₀ 1 nM) and less potent antagonists like fluphenazine in D1-mediated functional assays [1], while its subnanomolar D2 affinity [2] ensures robust blockade of both receptor subtypes. This profile enables clear pharmacological fingerprinting of compound selectivity in systems expressing mixed D1/D2 populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Butaclamol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.